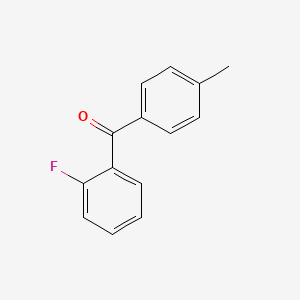![molecular formula C14H12O3 B14456172 4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde CAS No. 69048-74-4](/img/structure/B14456172.png)
4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with hydroxy, methoxy, and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions, where they direct incoming electrophiles to ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a single benzene ring.
4-Hydroxy-2-methoxybenzaldehyde: Another similar compound with different substitution patterns on the benzene ring.
4-Hydroxy-5-methoxy-2-methylbenzaldehyde: Contains a methyl group instead of a biphenyl structure.
Uniqueness
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure allows for greater rigidity and potential for π-π stacking interactions, making it valuable in materials science and drug design.
Propriétés
Numéro CAS |
69048-74-4 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
5-hydroxy-4-methoxy-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O3/c1-17-14-8-12(10-5-3-2-4-6-10)11(9-15)7-13(14)16/h2-9,16H,1H3 |
Clé InChI |
JEOJJYZGRWBZAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


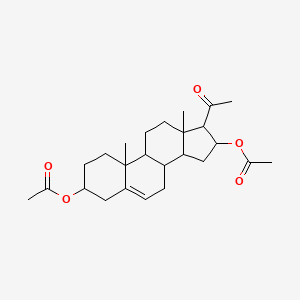
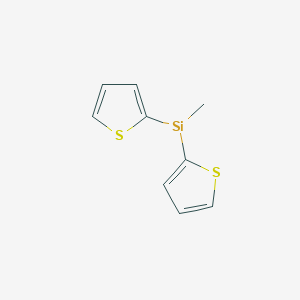
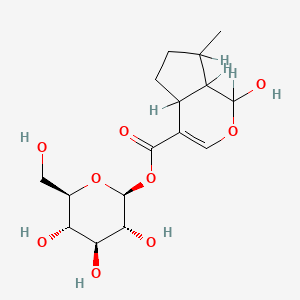
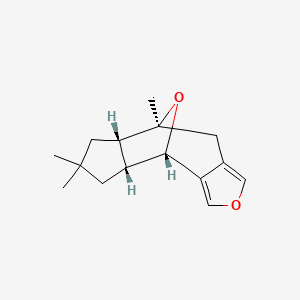
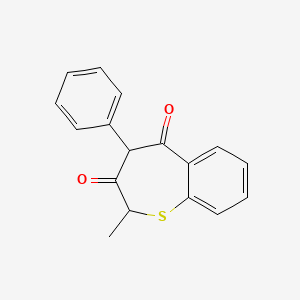

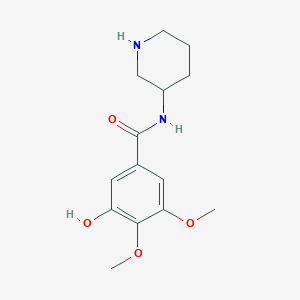
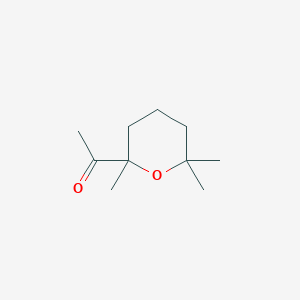
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
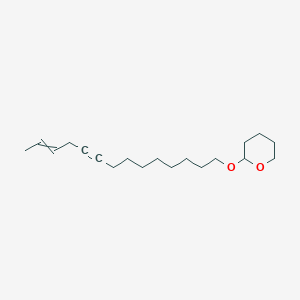
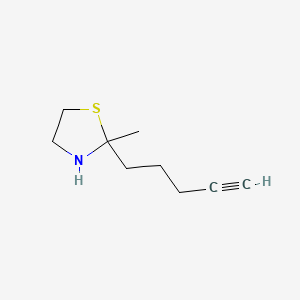
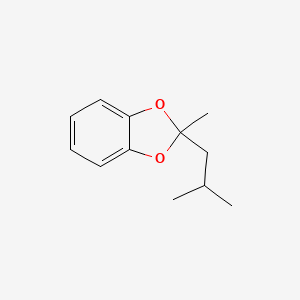
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
